molecular formula C15H15NO3 B2534028 ethyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetate CAS No. 1308732-57-1

ethyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetate

Cat. No.: B2534028
CAS No.: 1308732-57-1
M. Wt: 257.289
InChI Key: LDTCDJNRJYHPGL-ZRDIBKRKSA-N
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Description

Ethyl 2-(1-allyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)acetate is a chemical compound with the molecular formula C14H15N3O3 . It has an average mass of 273.287 Da and a monoisotopic mass of 273.111328 Da .

Scientific Research Applications

Regioselective Addition and Reaction Mechanisms

  • Regioselective Addition to Aromatic Amines : Ethyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates undergo regioselective addition with aromatic amines, producing derivatives at the α-position of the activated exocyclic C=C bond. This reaction highlights the compound's utility in creating a diverse array of 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates, illustrating its versatility in organic synthesis (Koz’minykh et al., 2006).

  • Reaction with Phenylhydrazine : Another study demonstrated the compound's reactivity with phenylhydrazine, leading to regioselective addition products. These findings further underscore the compound's reactivity and potential for generating novel organic molecules (Koz’minykh et al., 2007).

Synthetic Applications and Heterocycle Formation

  • Heterocyclic Compound Synthesis : Research into the synthesis of new nitrogen-bridged heterocycles utilized ethyl 2-(3-cyanoallylidene)- or 2-[3-(ethoxycarbonyl)allylidene]-1,2-dihydropyridin-1-ylacetates, showcasing the compound's role in creating complex heterocyclic structures. This work contributes to the development of novel compounds with potential applications in medicinal chemistry and other areas (Kakehi et al., 1995).

  • Synthesis of 3-Pyrrol-3′-yloxindoles : The reaction of related compounds with ethyl 3-aminocrotonate yielded ethyl 5-{3(4)-[(methoxycarbonyl)amino]phenyl}-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylates, highlighting the compound's utility in synthesizing complex molecules with potential biological activity (Velikorodov et al., 2011).

Future Directions

Indole derivatives, including this compound, have attracted the attention of the chemical community due to their importance and various biologically vital properties . The investigation of novel methods of synthesis and the exploration of their potential applications in medicine and other fields are areas of ongoing research .

Properties

IUPAC Name

ethyl (2E)-2-(2-oxo-1-prop-2-enylindol-3-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-3-9-16-13-8-6-5-7-11(13)12(15(16)18)10-14(17)19-4-2/h3,5-8,10H,1,4,9H2,2H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTCDJNRJYHPGL-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1C2=CC=CC=C2N(C1=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/1\C2=CC=CC=C2N(C1=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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